gamma-Hydroxy-L-arginine
Overview
Description
Gamma-Hydroxy-L-arginine is a non-proteinogenic amino acid that plays a significant role in various biochemical processes. It is a derivative of L-arginine, characterized by the presence of a hydroxyl group on the gamma carbon. This compound is of interest due to its involvement in the nitric oxide synthesis pathway and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Hydroxy-L-arginine can be synthesized through several methods. One common approach involves the hydroxylation of L-arginine using specific enzymes or chemical reagents. For instance, the enzymatic conversion of L-arginine to this compound can be achieved using nitric oxide synthase under controlled conditions . Chemical synthesis may involve the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts to achieve the desired hydroxylation .
Industrial Production Methods
Industrial production of this compound typically involves biotechnological processes that utilize genetically engineered microorganisms capable of producing the compound in large quantities. These microorganisms are cultured in bioreactors under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Gamma-Hydroxy-L-arginine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound back to L-arginine.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of L-arginine, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Gamma-Hydroxy-L-arginine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It plays a role in the study of nitric oxide synthesis and its regulatory mechanisms.
Medicine: this compound is investigated for its potential therapeutic effects in conditions such as hypertension and cardiovascular diseases.
Mechanism of Action
Gamma-Hydroxy-L-arginine exerts its effects primarily through its involvement in the nitric oxide synthesis pathway. It acts as an intermediate in the conversion of L-arginine to nitric oxide and L-citrulline by nitric oxide synthase. This process involves the hydroxylation of the guanidinium group of L-arginine, leading to the formation of this compound, which is then further converted to nitric oxide . The molecular targets include nitric oxide synthase enzymes and various signaling pathways regulated by nitric oxide .
Comparison with Similar Compounds
Similar Compounds
L-arginine: The parent compound of gamma-Hydroxy-L-arginine, involved in protein synthesis and nitric oxide production.
N-hydroxy-L-arginine: Another intermediate in the nitric oxide synthesis pathway, similar in structure and function to this compound.
L-citrulline: A product of the nitric oxide synthesis pathway, involved in the urea cycle.
Uniqueness
This compound is unique due to its specific role as an intermediate in the nitric oxide synthesis pathway. Unlike L-arginine and L-citrulline, it possesses a hydroxyl group on the gamma carbon, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for studying the regulation of nitric oxide synthesis and its potential therapeutic applications .
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-4-hydroxypentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3/c7-4(5(12)13)1-3(11)2-10-6(8)9/h3-4,11H,1-2,7H2,(H,12,13)(H4,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCBKDJCJYBGTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN=C(N)N)O)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-erythro-4-Hydroxyarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034326 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61370-10-3 | |
Record name | L-erythro-4-Hydroxyarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034326 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
190 - 191 °C | |
Record name | L-erythro-4-Hydroxyarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034326 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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